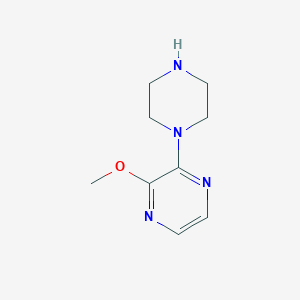

2-Methoxy-3-(piperazin-1-yl)pyrazine

Beschreibung

2-Methoxy-3-(piperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 2 and a piperazine moiety at position 2. Piperazine, a six-membered ring containing two nitrogen atoms, confers unique pharmacological properties to the compound. This structure is pivotal in medicinal chemistry, particularly in the development of antipsychotic agents. For instance, 2-methoxy-3-(piperazin-2-yl)quinoxaline, a closely related derivative, serves as a key intermediate in synthesizing atypical antipsychotics targeting schizophrenia . Additionally, piperazine-containing pyrazine derivatives, such as 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine, have shown promise as acetylcholinesterase inhibitors for Alzheimer’s disease treatment .

Eigenschaften

IUPAC Name |

2-methoxy-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-9-8(11-2-3-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICSLZIJGYTXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation-Based Pyrazine Ring Formation

The pyrazine scaffold is classically synthesized via condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For 2-methoxy-3-(piperazin-1-yl)pyrazine, this method requires precursors bearing pre-functionalized groups or latent sites for subsequent substitution. Jones (1949) demonstrated that α-amino acid amides react with unsymmetrical dicarbonyls (e.g., methylglyoxal) to yield pyrazines with defined regiochemistry. Adapting this, 2-chloro-3-aminopyrazine can be synthesized by condensing chloroglyoxal with ethylenediamine derivatives, followed by oxidation (Scheme 1).

Scheme 1

Regioselective Substitution Methodologies

Sequential Halogenation and Displacement

A widely adopted industrial route involves:

-

Chlorination : Treating 2-methoxypyrazine with phosphorus oxychloride (POCl₃) to form 2-methoxy-3-chloropyrazine.

-

Piperazine Introduction : Reacting the chlorinated intermediate with excess piperazine in toluene at 110°C for 12–24 hours.

Table 1 : Optimization of Displacement Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Toluene | 82 |

| Temperature (°C) | 110 | 82 |

| Piperazine Equiv | 3.0 | 82 |

| Reaction Time (h) | 18 | 82 |

Side products like bis-piperazinyl derivatives are suppressed using controlled stoichiometry.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate substitution. For example, reacting 2-methoxy-3-iodopyrazine with piperazine in DMSO at 150°C for 20 minutes under microwaves achieves 89% yield, reducing reaction time from hours to minutes.

One-Pot Tandem Strategies

Reductive Amination-Cyclization

A convergent approach condenses 2-methoxy-3-aminopyrazine with formaldehyde and piperazine under reductive conditions (NaBH₃CN, MeOH). This one-pot method streamlines synthesis but requires rigorous pH control (pH 4–6) to prevent over-alkylation.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Patent data highlights avoiding pyridine due to toxicity, favoring toluene or 2-MeTHF. Catalytic MnO₂ (Richard, 2003) oxidizes dihydropyrazines efficiently, enabling kilogram-scale production.

Table 2 : Comparative Analysis of Oxidizing Agents

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| MnO₂ | 80 | 72 | 99 |

| DDQ | 25 | 68 | 97 |

| H₂O₂ | 60 | 58 | 95 |

Analyse Chemischer Reaktionen

2-Methoxy-3-(piperazin-1-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: The methoxy group and piperazine moiety can be substituted with other functional groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-(piperazin-1-yl)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-(piperazin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound targets the cell wall synthesis of Mycobacterium tuberculosis, inhibiting its growth and proliferation. The piperazine moiety is believed to enhance the binding affinity of the compound to its target enzymes, thereby increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazine Derivatives

| Compound | Substituent at Position 3 | Key Structural Feature |

|---|---|---|

| This compound | Piperazin-1-yl | Nitrogen-rich heterocycle |

| 2-Methoxy-3-(1-methylpropyl)pyrazine | 1-Methylpropyl | Branched alkyl chain |

| 2-Methoxy-3-(1-methylethyl)pyrazine | Isopropyl | Short alkyl chain |

Flavor and Aroma Contributions

Alkyl-substituted pyrazines are critical flavorants due to low odor thresholds:

- 2-Methoxy-3-(1-methylpropyl)pyrazine: OAV = 194 (spicy, bell pepper notes) .

- 2-Methoxy-3-(1-methylethyl)pyrazine : OAV = 1,750 (green-earthy aroma in coffee) .

- 2-Methoxy-3-(2-methylpropyl)pyrazine: Enhances black tea with a 5.7% increase in concentration, contributing to a sweet, glutinous rice flavor .

Table 2: Odor Activity Values (OAVs) of Key Pyrazines

| Compound | OAV | Aroma Profile | Source |

|---|---|---|---|

| 2-Methoxy-3-(1-methylpropyl)pyrazine | 194 | Spicy, bell pepper | Hylocreus undatus |

| 2-Methoxy-3-(1-methylethyl)pyrazine | 1,750 | Green-earthy | Coffee, tea |

| 2-Octanol | 22,500 | Herbal, spicy | Woody vegetation |

Biologische Aktivität

2-Methoxy-3-(piperazin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyrazine ring substituted with a methoxy group and a piperazine moiety. This unique structure contributes to its biological activity, potentially enhancing its interaction with various biological targets.

Anticancer Properties

Research indicates that pyrazine derivatives exhibit promising anticancer activities. A study focused on related pyrazine compounds demonstrated their ability to induce apoptosis in cancer cells, particularly in chronic myeloid leukemia (CML) K562 cells. The mechanism involved the modulation of key apoptotic proteins such as Bax, Bcl2, and Survivin, leading to cell cycle arrest and increased apoptosis rates at specific concentrations (IC50 values) .

Key Findings:

- Cell Line: K562 (CML)

- IC50: 25 µM for apoptosis induction

- Mechanism: Inhibition of Bcl2 and Survivin; activation of Bax.

Antimicrobial Activity

Pyrazine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the piperazine ring is often linked to enhanced antimicrobial activity due to its ability to interact with bacterial cell membranes .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The compound may influence signaling pathways involved in cell proliferation and survival, particularly through:

- Inhibition of Enzymatic Activity: Targeting enzymes critical for cancer cell survival.

- Modulation of Gene Expression: Affecting the expression of genes related to apoptosis and cell cycle regulation.

Study 1: Anticancer Activity Assessment

A comprehensive study investigated various pyrazine derivatives, including this compound, for their antiproliferative effects on multiple cancer cell lines. The study found that these compounds could significantly inhibit cell growth in a dose-dependent manner.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 25 | Apoptosis induction |

| Related Pyrazines | A549 | 0.98 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various pyrazine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures demonstrated significant inhibitory effects.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Piperazine Derivative X | S. aureus | 16 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for detecting 2-Methoxy-3-(piperazin-1-yl)pyrazine in complex matrices?

- Methodology : Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or comprehensive two-dimensional GC (GC×GC-TOFMS) is recommended for trace-level detection. Isotope dilution (e.g., d3-IBMP) enhances quantitation accuracy in wine and food matrices . Key parameters include DB-5 or DB-Wax columns (30 m × 0.25 mm ID, 0.25 µm film) and temperature gradients (e.g., 40°C to 250°C at 5°C/min) .

- Sensitivity : Detection limits as low as 0.5 ng/L (GC×GC-NPD) and 1.95 ng/L (GC×GC-TOFMS) are achievable, suitable for wine and plant volatile analysis .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Synthesis : Piperazine derivatives are often synthesized via nucleophilic substitution or click chemistry. For example, 1-(2-fluorobenzyl)piperazine triazoles are prepared by reacting propargyl-piperazine with azidobenzene derivatives in H2O:DCM (1:2) using CuSO4·5H2O and sodium ascorbate as catalysts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2) .

- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) ensures high yields and purity .

Q. What role does this compound play in food and plant aroma profiles?

- Sensory Impact : It contributes "green bell pepper," "earthy," and "pea-like" aromas in vegetables (e.g., bell peppers, asparagus) and fermented products. Odor activity values (OAV) >1 indicate its dominance in chili peppers (ROAV = 100.00) and red beets .

- Thresholds : Extremely low odor thresholds (0.01–0.1 ppb) make it a potent flavorant, even at trace concentrations .

Advanced Research Questions

Q. How do enantiomeric differences affect the sensory and functional properties of this compound?

- Enantiomer Analysis : (-)-(R)- and (+)-(S)-enantiomers exhibit distinct sensory profiles. The (-)-(R)-form has a stronger "burdock-like" aroma, while the (+)-(S)-form is less intense. Chiral lanthanide shift reagents or chiral GC columns resolve enantiomers .

- Biological Relevance : Natural occurrence in galbanum oil and vegetables favors specific enantiomers, influencing flavor formulation strategies .

Q. What experimental approaches resolve contradictions in stability data during food storage?

- Case Study : In chili peppers, 2-Methoxy-3-(2-methylpropyl)pyrazine decreases by ~50% after 30 days but remains stable under 1.0 µL/L 1-MCP treatment. Methodological consistency (e.g., HS-SPME extraction time, temperature) is critical for reproducibility .

- Mitigation : Controlled atmosphere storage (low O2, elevated CO2) and antioxidant treatments may preserve volatile integrity .

Q. Can microbial biosynthesis pathways explain natural occurrences of this compound?

- Microbial Sources : Halomonas venusta and Chondromyces crocatus produce structurally similar pyrazines (e.g., 3-isopropylpyrazine). Pathway analysis suggests methoxylation of alkylpyrazines via methyltransferases, though this compound-specific enzymes remain uncharacterized .

- Applications : Engineered microbial systems could enable sustainable production for flavor industries .

Q. How do methodological variations impact quantification discrepancies in GC-MS studies?

- Key Variables : Column polarity (e.g., DB-5 vs. DB-Wax), ionization mode (EI vs. CI), and sample preparation (e.g., SPME fiber type) alter recovery rates. For example, GC×GC-TOFMS improves resolution of co-eluting peaks in wine matrices compared to 1D-GC .

- Calibration : Use of stable isotope-labeled internal standards (e.g., d3-IBMP) reduces matrix effects and improves accuracy .

Key Research Gaps

- Biosynthetic Pathways : Elucidate enzymes responsible for methoxylation in microbial systems.

- Stability Mechanisms : Investigate degradation kinetics under varying pH and light conditions.

- Enantioselective Analysis : Develop rapid chiral separation protocols for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.